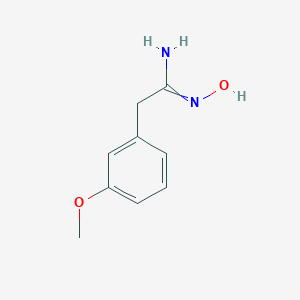

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

Beschreibung

BenchChem offers high-quality N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIHEYWYAMPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Bioactivity Assessment of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

Abstract: The discovery and characterization of novel bioactive compounds are foundational to modern drug development. This guide outlines a comprehensive, scientifically rigorous framework for the systematic evaluation of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide, a molecule belonging to the hydroxyamidine class. While direct literature on this specific compound is sparse, its structural motifs—the N'-hydroxyamidine group and the 3-methoxyphenyl moiety—provide a strong rationale for investigating its potential as an enzyme inhibitor, particularly in the fields of oncology and inflammatory diseases. This document provides a strategic workflow, from initial computational assessment and in vitro screening to mechanism of action studies, designed to thoroughly elucidate the compound's biological activity and therapeutic potential.

Introduction and Rationale

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is a small molecule characterized by two key structural features: a hydroxyamidine functional group and a methoxy-substituted phenyl ring. The hydroxyamidine moiety is a known metal-binding pharmacophore, crucial for the activity of several classes of enzyme inhibitors. Notably, it is a central feature in potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a significant target in cancer immunotherapy.[1][2][3][4][5][6] IDO1's role in creating an immunosuppressive tumor microenvironment by depleting tryptophan makes its inhibition a promising therapeutic strategy.[2][4]

Furthermore, the broader class of amidine-containing molecules has demonstrated significant activity as inhibitors of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS), which is implicated in inflammatory processes.[7][8][9] The structural similarity of the amidine group to the guanidino group of L-arginine, the natural substrate for NOS, forms the basis for this inhibitory action.[8]

Given this context, N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide presents a compelling candidate for bioactivity screening. This guide establishes a logical, multi-phase workflow to systematically investigate its biological effects, determine its mechanism of action, and evaluate its potential as a novel therapeutic agent.

Phase 1: Foundational Characterization & In Silico Assessment

Before committing to extensive and costly wet-lab experiments, a foundational analysis is critical. This initial phase focuses on ensuring the compound's integrity and using computational tools to predict its likely biological targets and drug-like properties.

Physicochemical Characterization

The first step is to confirm the identity, purity, and fundamental properties of the synthesized compound. This self-validating process ensures that subsequent biological data is reliable and reproducible.

Protocol: Compound Quality Control

-

Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Purity Analysis: Determine purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for biological screening.

-

Solubility Assessment: Determine the compound's solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., DMSO). This is critical for preparing stock solutions and ensuring the compound does not precipitate in assays.

-

Stability Analysis: Assess the compound's stability in solution at various temperatures (e.g., room temperature, 4°C, -20°C) over time to define proper storage and handling conditions.

In Silico Target Prediction and Druggability

Computational modeling provides a cost-effective method to generate hypotheses about the compound's potential biological targets.

-

Causality: By comparing the structure of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide to databases of known bioactive ligands, we can predict its potential targets. The hydroxyamidine group is a strong indicator for metalloenzyme inhibition.

-

Methodology:

-

Target Fishing: Utilize platforms like SwissTargetPrediction or SuperPred to identify potential protein targets based on 2D and 3D structural similarity.

-

Molecular Docking: Perform docking studies against high-priority targets identified in the previous step (e.g., IDO1, iNOS). This will predict the binding mode and estimate binding affinity. For IDO1, docking can reveal whether the deprotonated oxygen of the N-hydroxylamidine is positioned to bind the heme iron, a key interaction for inhibitors like epacadostat.[1][2]

-

ADMET Prediction: Use tools like SwissADME to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to flag potential liabilities, such as poor bioavailability or violations of Lipinski's Rule of Five, early in the process.

-

Phase 2: In Vitro Bioactivity Screening

This phase employs a tiered screening approach, starting with broad assessments of cytotoxicity and then moving to specific, target-based enzymatic and cellular assays based on the hypotheses generated in Phase 1.

General Cytotoxicity Assessment

It is essential to first determine the concentration range at which the compound exhibits non-specific toxicity. This ensures that any activity observed in subsequent assays is not simply a result of cell death.

Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed a relevant cell line (e.g., HeLa for general screening, or a cancer cell line like MC38 if pursuing oncology) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide (e.g., from 0.1 µM to 100 µM) and treat the cells for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Plot cell viability (%) against compound concentration and calculate the CC50 (Concentration that causes 50% cytotoxicity).

Target-Based Enzymatic Assays

Based on the strong rationale for IDO1 and iNOS inhibition, direct enzymatic assays are the logical next step.

Protocol: IDO1 Enzymatic Inhibition Assay

-

Principle: This assay measures the enzymatic conversion of tryptophan to N-formylkynurenine by purified recombinant human IDO1.

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant hIDO1 enzyme, L-tryptophan (substrate), and necessary cofactors (ascorbic acid, methylene blue) in an assay buffer.

-

Inhibitor Addition: Add varying concentrations of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.

-

Incubation: Initiate the reaction and incubate at room temperature.

-

Reaction Quench & Detection: Stop the reaction with an agent like trichloroacetic acid. Convert the N-formylkynurenine product to kynurenine by heating.

-

Colorimetric Reading: Add a reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product. Measure the absorbance at ~480 nm.

-

IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of IDO1 activity (IC50). Potent hydroxyamidine derivatives often exhibit IC50 values in the nanomolar to low micromolar range.[1][3]

-

Target-Based Cellular Assays

Cell-based assays are crucial to confirm that the compound can penetrate cell membranes and engage its target in a physiological context.

Protocol: HeLa Cell IDO1 Activity Assay

-

Principle: In many human cancer cell lines, such as HeLa, IDO1 expression can be induced by interferon-gamma (IFN-γ). This assay measures the depletion of tryptophan and the production of kynurenine in the cell culture medium.

-

Methodology:

-

Cell Culture: Plate HeLa cells and allow them to adhere.

-

IDO1 Induction: Treat cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Compound Treatment: Add varying concentrations of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide to the cells.

-

Incubation: Incubate for 24-48 hours, allowing the cells to metabolize tryptophan from the medium.

-

Kynurenine Measurement: Collect the cell culture supernatant. Measure the kynurenine concentration using the same colorimetric method described in the enzymatic assay or by HPLC.

-

IC50 Calculation: Determine the cellular IC50 value. A discrepancy between enzymatic and cellular IC50 values can provide insights into the compound's membrane permeability.[2]

-

Phase 3: Mechanism of Action & Selectivity Profiling

Once bioactivity is confirmed, the focus shifts to understanding the compound's precise mechanism and its selectivity against other related enzymes.

Visualizing the Workflow

The overall strategy for bioactivity assessment can be visualized as a logical progression from broad, initial screening to specific, mechanistic studies.

Binding Kinetics and Target Engagement

To confirm direct binding to the target protein and characterize the interaction, biophysical methods are employed.

Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified target protein (e.g., hIDO1) onto a sensor chip.

-

Analyte Injection: Flow solutions of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide at various concentrations over the chip surface.

-

Signal Detection: A change in the refractive index at the sensor surface, caused by the compound binding to the protein, is detected in real-time.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates a high binding affinity. This technique provides definitive evidence of a direct interaction.[5]

Selectivity Profiling

A crucial aspect of drug development is ensuring the compound is selective for its intended target.

-

Rationale: IDO1 has a related enzyme, Tryptophan 2,3-dioxygenase (TDO), which also plays a role in tryptophan metabolism. A good therapeutic candidate should ideally be selective for IDO1 over TDO. Similarly, if iNOS is the target, selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) is critical to avoid cardiovascular and neurological side effects.[8]

-

Methodology: Perform enzymatic inhibition assays using purified TDO, eNOS, and nNOS enzymes, following protocols similar to the primary target assay. A compound is considered selective if its IC50 value for the primary target is significantly lower (typically >10-fold) than for the off-targets.

Data Summary and Interpretation

Organizing quantitative data into tables allows for clear comparison and decision-making.

Table 1: Hypothetical Bioactivity Profile of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

| Assay Type | Target/Cell Line | Endpoint | Result |

| Cytotoxicity | HeLa Cells | CC50 | > 100 µM |

| Enzymatic | Recombinant hIDO1 | IC50 | 75 nM |

| Cellular | HeLa (IFN-γ stimulated) | IC50 | 250 nM |

| Binding Affinity | hIDO1 | KD (SPR) | 90 nM |

| Selectivity | Recombinant hTDO | IC50 | 8,500 nM |

| Selectivity | Recombinant hiNOS | IC50 | 2,100 nM |

| Selectivity | Recombinant heNOS | IC50 | > 25,000 nM |

-

Interpretation: The hypothetical data above would suggest that N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is a potent and selective IDO1 inhibitor. The low cytotoxicity (CC50 > 100 µM) indicates a good therapeutic window. The strong correlation between the enzymatic IC50 and binding KD suggests that the observed inhibition is due to direct binding. The >100-fold selectivity over TDO is a highly desirable characteristic for an IDO1-targeted therapeutic.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy for characterizing the bioactivity of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide. Based on its structural features, the compound is a promising candidate for inhibition of metalloenzymes like IDO1. The described workflow, progressing from in silico analysis through in vitro screening and mechanistic studies, provides a robust framework for validating this hypothesis.

Should the compound demonstrate potent and selective activity in these assays, future work would involve lead optimization to improve potency and ADMET properties, followed by pharmacokinetic studies and evaluation in in vivo models, such as tumor xenograft models for IDO1 inhibitors.[1][6] This systematic approach ensures that resources are directed efficiently toward developing a promising chemical entity into a potential therapeutic agent.

References

-

Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PMC. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PMC. [Link]

-

Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells. PubMed. [Link]

-

Synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors. PubMed. [Link]

-

Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. PMC. [Link]

-

Discovery of novel hydroxyamidine based indoleamine 2,3-dioxygenase 1 (IDO1) and thioredoxin reductase 1 (TrxR1) dual inhibitors. PubMed. [Link]

-

Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Bentham Science. [Link]

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ResearchGate. [Link]

-

Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma. MDPI. [Link]

-

New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. PMC. [Link]

-

Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. ScienceDirect. [Link]

-

Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. PubMed. [Link]

-

Screening Strategies Used in Drug Discovery. Technology Networks. [Link]

-

Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel hydroxyamidine based indoleamine 2,3-dioxygenase 1 (IDO1) and thioredoxin reductase 1 (TrxR1) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Pharmaceutical Development of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide as a Novel Immunotherapeutic Agent

This guide provides a comprehensive technical overview of the potential pharmaceutical applications of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide, a promising small molecule candidate for cancer immunotherapy. We will delve into the scientific rationale for its development, its proposed mechanism of action, and a detailed roadmap for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and immunology.

The Rationale: Targeting Indoleamine 2,3-dioxygenase (IDO1) in Immuno-Oncology

Malignant tumors often evade destruction by the immune system through a variety of mechanisms, one of which is the establishment of an immunosuppressive tumor microenvironment.[1][2] A key player in this process is the enzyme Indoleamine 2,3-dioxygenase (IDO1).[2][3]

IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into kynurenine.[1][3][4] This enzymatic activity has two major consequences for the immune response:

-

Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment leads to the arrest of T-cell proliferation and induces T-cell anergy, effectively shutting down the anti-tumor immune response.[4][5]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of naïve T-cells into regulatory T-cells (Tregs) and induces apoptosis in effector T-cells and Natural Killer (NK) cells.[1][3]

The upregulation of IDO1 has been observed in a wide range of human cancers and is often correlated with poor prognosis and resistance to checkpoint inhibitor therapies.[5] Consequently, the inhibition of IDO1 has emerged as a compelling therapeutic strategy to restore anti-tumor immunity.[2][3][]

The IDO1 Pathway and its Immunosuppressive Effects```dot

Figure 2: A representative preclinical development workflow for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide.

Conclusion and Future Directions

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide represents a promising candidate for development as a novel IDO1 inhibitor for cancer immunotherapy. Its chemical structure is based on a well-validated pharmacophore, and the proposed preclinical development plan provides a clear path forward for its evaluation.

Future work should focus on a thorough investigation of its pharmacokinetic and pharmacodynamic properties, as well as comprehensive toxicology studies. If successful, this compound could offer a new therapeutic option for patients with a wide range of cancers, potentially in combination with existing immunotherapies to achieve synergistic anti-tumor effects.

References

-

Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: N-hydroxy-2-(4-methoxyphenyl)acetimidamide (C9H12N2O2) - PubChem Source: PubChem URL: [Link]

-

Title: (PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F Source: ResearchGate URL: [Link]

-

Title: N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors Source: PubMed URL: [Link]

-

Title: Indoleamine 2,3-dioxygenase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: MDPI URL: [Link]

-

Title: The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells Source: PLOS One URL: [Link]

-

Title: (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents Source: PubMed URL: [Link]

-

Title: Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors Source: PubMed URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Source: ACS Publications URL: [Link]

-

Title: Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 Source: BMC URL: [Link]

-

Title: Compound Information Page - NIMH Chemical Synthesis and Drug Supply Program Source: National Institute of Mental Health URL: [Link]

-

Title: Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity Source: National Center for Biotechnology Information URL: [Link]

-

Title: Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates Source: ScienceDirect URL: [Link]

-

Title: The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells Source: PLOS URL: [Link]

-

Title: Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines Source: PubMed URL: [Link]

-

Title: Synthesis of some Amide derivatives and their Biological activity Source: International Journal of ChemTech Research URL: [Link]

-

Title: Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 Source: Frontiers in Immunology URL: [Link]

-

Title: NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (5 mg) Source: NUCMEDCOR URL: [Link]

Sources

- 1. Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 | Aging [aging-us.com]

- 5. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

Methodological & Application

Application Notes & Protocols: Green Chemistry Approaches to the Synthesis of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

Abstract

This document provides a comprehensive guide for the synthesis of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide, a key intermediate in pharmaceutical research and drug development. Moving beyond traditional synthetic routes, this guide details two green chemistry protocols utilizing ultrasound and microwave-assisted methods. These protocols offer significant advantages in terms of reduced reaction times, energy efficiency, and the use of more environmentally benign solvent systems. A comparative analysis against a conventional synthesis method is presented, highlighting the improvements in yield, purity, and environmental impact. Detailed, step-by-step experimental procedures, characterization data, and mechanistic diagrams are provided to enable researchers to adopt these sustainable practices in their laboratories.

Introduction: The Imperative for Greener Synthesis

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide and its derivatives are important scaffolds in medicinal chemistry, often investigated for their potential as enzyme inhibitors and other therapeutic applications. Traditional synthesis of such amidoximes, while effective, often relies on prolonged reaction times at elevated temperatures, significant solvent usage, and the generation of substantial waste.

The principles of green chemistry call for the development of synthetic pathways that are more efficient, use less hazardous materials, and minimize environmental impact[1]. This guide addresses this need by presenting two alternative, eco-friendly protocols for the synthesis of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide from 2-(3-methoxyphenyl)acetonitrile and hydroxylamine. These methods, leveraging ultrasound and microwave technologies, align with the core tenets of green chemistry by significantly enhancing reaction efficiency and reducing the environmental footprint of the synthesis.[2][3]

Comparative Analysis: Green vs. Traditional Synthesis

The primary advantages of the green chemistry approaches presented here are a dramatic reduction in reaction time and an increase in yield compared to conventional heating methods. The following table summarizes the key performance indicators for the three methods described in this guide.

| Parameter | Traditional Method | Ultrasound-Assisted Method | Microwave-Assisted Method |

| Reaction Time | 12-24 hours | 1-2 hours | 10-20 minutes |

| Typical Yield | 60-75% | 85-95% | 88-96% |

| Energy Input | High (prolonged heating) | Low to Moderate | Moderate (short duration) |

| Solvent System | Ethanol/Pyridine | Water/Ethanol | Ethanol |

| Environmental Impact | Moderate to High | Low | Low |

Synthetic Pathways Overview

The synthesis of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of 2-(3-methoxyphenyl)acetonitrile. The green methods presented here utilize alternative energy sources to accelerate this transformation.

Diagram: General Reaction Scheme

Caption: Synthetic routes to the target amidoxime.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Traditional Synthesis (Baseline for Comparison)

This protocol is a representative example of a conventional method for amidoxime synthesis and serves as a baseline for evaluating the green chemistry alternatives.

Materials:

-

2-(3-methoxyphenyl)acetonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in a mixture of 20 mL deionized water and 20 mL ethanol.

-

Stir the mixture at room temperature for 15-20 minutes to generate free hydroxylamine in situ.

-

To this solution, add 2-(3-methoxyphenyl)acetonitrile (1 equivalent).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Ultrasound-Assisted Green Synthesis

This method utilizes ultrasonic irradiation to accelerate the reaction, often in an aqueous or mixed aqueous/organic solvent system.[2][4]

Materials:

-

2-(3-methoxyphenyl)acetonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol (95%)

-

Deionized water

-

Ultrasonic bath or probe sonicator

-

Erlenmeyer flask

Procedure:

-

In a 50 mL Erlenmeyer flask, combine 2-(3-methoxyphenyl)acetonitrile (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium carbonate (1.2 equivalents).

-

Add a solvent mixture of 15 mL deionized water and 5 mL ethanol.

-

Place the flask in an ultrasonic bath, ensuring the water level in the bath is above the level of the reaction mixture.

-

Irradiate the mixture with ultrasound at a frequency of 40 kHz at a controlled temperature (typically 40-50°C).

-

Monitor the reaction by TLC. The reaction is generally complete within 1-2 hours.

-

After completion, transfer the mixture to a beaker and cool in an ice bath to precipitate the product.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry.

Diagram: Ultrasound-Assisted Workflow

Caption: Workflow for ultrasound-assisted synthesis.

Protocol 3: Microwave-Assisted Green Synthesis

Microwave irradiation provides rapid and efficient heating, leading to a significant acceleration of the reaction rate.[5][6][7]

Materials:

-

2-(3-methoxyphenyl)acetonitrile

-

Hydroxylamine hydrochloride

-

Pyridine (or another suitable base)

-

Ethanol (95%)

-

Microwave reactor with sealed vessels

-

Magnetic stir bar

Procedure:

-

In a 10 mL microwave reaction vessel, place a magnetic stir bar.

-

Add 2-(3-methoxyphenyl)acetonitrile (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).

-

Add 5 mL of ethanol, followed by pyridine (1.5 equivalents) as a base and solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 100°C for 10-20 minutes.

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add cold deionized water and stir to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram: Microwave-Assisted Workflow

Caption: Workflow for microwave-assisted synthesis.

Characterization of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.[8][9][10]

-

Melting Point: Determine the melting point of the crystalline product. A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad peak around 3300-3400 cm⁻¹

-

N-H stretch: Peaks in the range of 3100-3300 cm⁻¹

-

C=N stretch: A characteristic peak around 1640-1680 cm⁻¹

-

C-O stretch (methoxy group): Strong peak around 1250 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

-

¹H NMR:

-

A singlet for the -OH proton (typically downfield, ~9.0-9.5 ppm).

-

A broad singlet for the -NH₂ protons (~5.5-6.0 ppm).

-

A singlet for the -CH₂- protons (~3.5 ppm).

-

A singlet for the -OCH₃ protons (~3.7-3.8 ppm).

-

Aromatic protons in the range of 6.7-7.3 ppm.

-

-

¹³C NMR:

-

The C=N carbon atom around 150-155 ppm.

-

Aromatic carbons in the range of 110-160 ppm.

-

The -OCH₃ carbon around 55 ppm.

-

The -CH₂- carbon around 35-40 ppm.

-

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₉H₁₂N₂O₂ = 180.21 g/mol ).

Conclusion

The ultrasound and microwave-assisted synthetic protocols presented in this guide offer highly efficient and environmentally friendly alternatives to traditional methods for producing N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide. By significantly reducing reaction times, minimizing energy consumption, and allowing for the use of greener solvents, these methods represent a substantial step forward in sustainable chemical synthesis. Researchers, scientists, and drug development professionals are encouraged to adopt these protocols to enhance laboratory efficiency and reduce their environmental impact.

References

-

Soylu, S. et al. (2003). N-(3-Chloro-4-methoxyphenyl)-N′-hydroxy-2-oxo-2-phenylacetamidine. Acta Crystallographica Section E: Crystallographic Communications, 59(10), o1532–o1534. Available at: [Link]

-

MDPI. (2022). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(1070). Available at: [Link]

-

Kulakov, I. V. et al. (2018). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Available at: [Link]

-

Ghosh, A. K. et al. (2012). Methods for Hydroxamic Acid Synthesis. NIH Public Access. Available at: [Link]

-

Leclerc, E. et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. Available at: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

PubChem. (n.d.). 4Y92H9UU7Y. National Center for Biotechnology Information. Available at: [Link]

-

Komiyama, T. et al. (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Okayama University Scientific Achievement Repository. Available at: [Link]

-

Royal Society of Chemistry. (2020). Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. Green Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm. Available at: [Link]

-

ResearchGate. (2004). Recent advances in microwave-assisted synthesis. ResearchGate. Available at: [Link]

-

ResearchGate. (2017). Synthesis of amidoximes using an efficient and rapid ultrasound method. ResearchGate. Available at: [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

Kwiecień, H. et al. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of hydroxyphenylacetonitriles. Google Patents.

-

Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-3-methoxyphenylacetonitrile (CAS 42973-56-8). Cheméo. Available at: [Link]

-

ResearchGate. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

-

Spizzirri, U. G. et al. (2014). Recent Development in the Synthesis of Eco-Friendly Polymeric Antioxidants. Current Organic Chemistry, 18(23). Available at: [Link]

-

Spectroscopy Online. (2024). The Top 10 Most Influential Applications of Near-Infrared Spectroscopy in Biopharmaceutical Analysis (2025). Spectroscopy Online. Available at: [Link]

-

PubChem. (n.d.). N-(4-Hydroxy-2-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. An alternative pathway for production of acetonitrile: ruthenium catalysed aerobic dehydrogenation of ethylamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Compound Information Page [nimh-repository.rti.org]

- 8. youtube.com [youtube.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimal Solvent Selection for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide Extraction

Welcome to the technical support center for the extraction of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice to help you navigate the complexities of solvent selection and troubleshoot common issues encountered during the extraction process. Our goal is to empower you with the scientific rationale behind each step, ensuring reproducible and high-yield results.

Section 1: Understanding the Analyte: Physicochemical Properties

A successful extraction begins with a deep understanding of the target molecule. N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is a unique compound with distinct functional groups that dictate its behavior in different solvent systems. Direct experimental data for this specific molecule is not widely published; therefore, we must infer its properties from its structure.

-

Methoxyphenyl Group: This aromatic ether group introduces moderate lipophilicity and potential for π-π stacking interactions.

-

N'-Hydroxyacetimidamide (Amidoxime) Group: This is the dominant functional group determining polarity. It contains both a hydrogen bond donor (-OH) and hydrogen bond acceptors (=N-, -NH-), making the molecule capable of strong interactions with polar solvents. This group also confers acidic and basic properties.

Based on this structure, we can predict the following key properties:

| Property | Predicted Value / Characteristic | Rationale & Implications for Extraction |

| Molecular Formula | C9H12N2O2 | Influences molecular weight and solubility. |

| Polarity | Polar | The amidoxime group's hydrogen bonding capacity outweighs the moderate lipophilicity of the methoxyphenyl group. This suggests that highly non-polar solvents like hexane will be ineffective.[1][2] |

| pKa (Acidic) | ~10-12 (for the N-OH group) | The N-hydroxy group is weakly acidic. In highly alkaline aqueous solutions (pH > 12), it can be deprotonated to form an anion, increasing its water solubility significantly.[3] |

| pKa (Basic) | ~4-6 (for the imine nitrogen) | The imine nitrogen can be protonated under acidic conditions, forming a cation and increasing its solubility in the aqueous phase.[4] |

| Solubility | Soluble in polar organic solvents (e.g., alcohols, ethyl acetate, acetone); sparingly soluble in water at neutral pH; soluble in acidic and basic aqueous solutions. | Solvent selection will be a balance between solvating the polar molecule and maintaining immiscibility with the aqueous phase. pH adjustment of the aqueous phase is a powerful tool to manipulate its distribution.[5] |

Section 2: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common questions regarding the selection of an optimal solvent system for extracting N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide.

Q1: What is the best starting solvent for liquid-liquid extraction (LLE) of this compound from an aqueous solution?

A1: For a standard LLE from a near-neutral aqueous solution, ethyl acetate is the recommended starting solvent.

-

Rationale: Ethyl acetate offers an excellent balance of properties. It has intermediate polarity, which is sufficient to solubilize N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide effectively. Crucially, it is largely immiscible with water, allowing for good phase separation.[6] Furthermore, its relatively low boiling point (77°C) facilitates easy removal post-extraction, which is critical for isolating the final product.[1]

Q2: My target compound has poor recovery in the organic phase. How can I improve this?

A2: Poor recovery is often due to the compound's high polarity, causing it to remain in the aqueous phase. You can address this using a technique called "salting out."

-

Mechanism: By adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase until it is saturated, you increase the ionic strength of the water.[7] This reduces the solubility of the organic compound in the aqueous layer by decreasing the amount of "free" water molecules available to solvate it, effectively "pushing" it into the organic solvent. This technique also helps to break emulsions.[7]

Q3: Can I use a more polar solvent like butanol to improve solubility?

A3: While butanol has higher polarity and may better solubilize the compound, it comes with a significant drawback: higher miscibility with water. This can lead to poor phase separation and requires more extensive washing and drying steps, potentially leading to product loss. Therefore, it is generally less ideal for a clean extraction compared to ethyl acetate. A sequential extraction with a solvent of intermediate polarity is often a more effective strategy.[2]

Q4: How does adjusting the pH of my aqueous sample help the extraction?

A4: Adjusting the pH is a powerful technique to selectively move your compound between phases, which is especially useful for purification.

-

Extraction into Organic Phase: To maximize the transfer of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide into the organic solvent, the aqueous phase should be adjusted to a neutral or slightly basic pH (e.g., pH 7-9). At this pH, the molecule is in its neutral form, which is less soluble in water and more soluble in the organic solvent.[4]

-

Purification (Acid-Base Extraction): If your sample contains non-polar impurities, you can perform an "acid wash." By adjusting the aqueous phase to a pH of ~2 with a dilute acid like HCl, your target compound will become protonated (cationic) and move into the aqueous phase, leaving the neutral impurities behind in the organic layer. You can then separate the aqueous layer, re-adjust its pH back to neutral or slightly basic, and re-extract your purified compound with fresh organic solvent.[4]

Q5: Are there any solvents I should absolutely avoid?

A5: Yes. You should avoid two main categories of solvents for standard LLE:

-

Water-Miscible Solvents: Solvents like methanol, ethanol, acetone, and acetonitrile are completely soluble in water and will not form a separate layer, making them unsuitable for LLE.[6]

-

Highly Non-Polar Solvents: Solvents such as hexane or petroleum ether are poor choices because they lack the polarity needed to effectively dissolve the polar N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide molecule, leading to very low extraction efficiency.[1][2]

Section 3: Troubleshooting Guide

Even with the right solvent, experimental challenges can arise. This guide provides solutions to common problems.

Q: I've mixed the aqueous and organic layers, but a thick, stable emulsion has formed at the interface. What should I do?

A: Emulsion formation is one of the most common problems in LLE, often caused by vigorous shaking or the presence of surfactant-like impurities.[7][8]

-

Immediate Actions:

-

Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

-

Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This maintains a large surface area for extraction while minimizing the agitation that causes emulsions.[7]

-

Add Brine: Introduce a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help disrupt the emulsion.[7]

-

Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective way to break a persistent emulsion.[7][8]

-

-

Preventative Measures:

-

During method development, if you anticipate samples with high fat or protein content, test the LLE protocol with those matrices.[7]

-

Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the phases.

-

Q: After separation, my organic layer is cloudy. What does this mean and how do I fix it?

A: A cloudy organic layer indicates the presence of suspended water. It is crucial to remove this water before evaporating the solvent, as it can co-distill with your product or interfere with subsequent analytical steps.

-

Solution: Use a drying agent. After draining the organic layer from the separatory funnel into a clean flask, add an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Procedure: Add a small amount of the drying agent and swirl the flask. If the agent clumps together, more is needed. Add more until some of the powder remains free-flowing, indicating all the water has been absorbed.

-

Final Step: Decant or filter the dried organic solution to remove the drying agent before proceeding to solvent evaporation.

-

Q: My final yield is very low, even after following the protocol. What could be the cause?

A: Low yield can stem from several issues beyond just solvent choice.

-

Checklist for Troubleshooting Low Yield:

-

Incomplete Extraction: A single extraction is often insufficient. Did you perform multiple extractions? It is more effective to extract an aqueous layer three times with 30 mL of organic solvent than once with 90 mL.

-

Improper pH: Verify the pH of the aqueous layer before extraction. If the pH is too high or too low, your compound may be ionized and preferentially staying in the aqueous phase.

-

Premature Precipitation: Was there any solid formation at the interface or in the funnel? This could be your product crashing out of solution. If so, you may need to use a larger volume of solvent.

-

Analyte Instability: Is your compound stable at the pH used for extraction? Some molecules can degrade under strongly acidic or basic conditions.

-

Transfer Losses: Be meticulous during transfers between vessels. Ensure you are not inadvertently discarding a portion of the organic layer with the aqueous phase.

-

Section 4: Visual Workflow for Solvent Selection

The following diagram outlines the logical process for selecting and optimizing an extraction solvent for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide.

Sources

- 1. hydrometaltech.com [hydrometaltech.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 6. 2. Apparatus and Technique [chem.ualberta.ca]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

Technical Support Center: N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide Stability Guide

Introduction

N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide and related hydroxyamidine derivatives are a promising class of compounds, notably investigated as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1][2] The N'-hydroxyamidine functional group is crucial for their biological activity, often acting as a chelating moiety for metal ions in enzyme active sites. However, this functional group can also be susceptible to degradation, particularly thermal decomposition, which can compromise the integrity and efficacy of the compound during synthesis, purification, storage, and in experimental assays.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and prevent the thermal decomposition of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide. By understanding the underlying chemical principles and adopting best practices, you can ensure the stability and reliability of your experimental outcomes.

Troubleshooting Guide: Preventing Thermal Decomposition

This section is designed to address specific issues you may encounter during your experiments. The question-and-answer format provides direct solutions to common challenges.

Question 1: I am observing a significant decrease in the purity of my N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide sample over time, even when stored in a freezer. What could be the cause?

Answer: While low-temperature storage is a good first step, several factors can still contribute to the degradation of your compound.

-

Inadequate Storage Conditions: Even at low temperatures, exposure to light and moisture can accelerate decomposition. Hydroxyamidine compounds should be stored in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a desiccator within the freezer.

-

Residual Solvents or Catalysts: Impurities from the final synthesis or purification steps, such as residual acid, base, or metal catalysts, can promote degradation even at low temperatures. Ensure your compound is of high purity and free from such contaminants.

-

Frequent Freeze-Thaw Cycles: Repeatedly warming and cooling the sample can introduce moisture and promote degradation. It is advisable to aliquot your sample into smaller, single-use vials to minimize freeze-thaw cycles.

Question 2: My reaction to synthesize N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is showing multiple byproducts, and the yield of the desired product is low. Could thermal decomposition be the issue?

Answer: Yes, thermal stress during the reaction or workup is a likely culprit. Many synthetic routes for amidoximes (N'-hydroxyamidines) involve heating, which can lead to decomposition.

-

Reaction Temperature: Carefully monitor and control the reaction temperature. If the protocol allows, consider running the reaction at a lower temperature for a longer duration.

-

Purification Method: Flash chromatography on silica gel is a common purification method. However, prolonged contact with silica gel, which is acidic, can cause degradation. Consider using a neutral or deactivated silica gel, or alternative purification methods like crystallization if possible. Avoid high temperatures when removing solvent under reduced pressure. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C).

Question 3: I am conducting a cell-based assay and my positive control, N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide, is showing variable activity. How can I ensure the stability of the compound in my assay medium?

Answer: The stability of your compound in aqueous media at physiological temperature (e.g., 37°C) is a critical factor.

-

Solution Stability: Prepare fresh solutions of the compound for each experiment. Hydroxyamidines can hydrolyze in aqueous solutions, and the rate of hydrolysis can be pH-dependent.[3] It is recommended to perform a preliminary stability study of your compound in the specific assay medium at 37°C.

-

Incubation Time: Long incubation times at 37°C can lead to significant degradation. If possible, design your experiment to minimize the incubation period.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide?

A1: For long-term storage, the solid compound should be stored at -20°C or below in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and placed inside a desiccator to protect it from moisture and light.

Q2: How should I prepare stock solutions of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide?

A2: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of moisture into the solution.

Q3: What are the likely decomposition products of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide?

A3: While specific studies on this molecule are limited, based on the chemistry of related compounds, potential thermal decomposition pathways could involve hydrolysis to the corresponding amide or carboxylic acid and hydroxylamine, or rearrangement reactions.

Q4: Are there any analytical techniques to monitor the decomposition of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity and degradation of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

-

Solid Compound:

-

Upon receipt or after synthesis and purification, immediately transfer the solid compound into a pre-weighed amber glass vial.

-

Place the vial in a vacuum desiccator for several hours to remove any residual moisture.

-

Backfill the vial with an inert gas (argon or nitrogen), and tightly seal the cap.

-

For additional protection, wrap the cap with parafilm.

-

Store the vial at ≤ -20°C in a designated freezer. For long-term storage, -80°C is preferable.

-

-

Stock Solutions:

-

Use anhydrous grade solvents (e.g., DMSO, ethanol) for preparing stock solutions.

-

Prepare a concentrated stock solution (e.g., 10 mM or 100 mM).

-

Aliquot the stock solution into single-use, low-volume amber vials.

-

Store the aliquots at ≤ -20°C.

-

Protocol 2: Assessment of Thermal Stability in Solution

-

Solution Preparation:

-

Prepare a solution of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide at a known concentration (e.g., 100 µM) in the desired solvent or experimental buffer.

-

-

Incubation:

-

Divide the solution into several amber vials.

-

Place the vials in a temperature-controlled incubator at the desired test temperatures (e.g., room temperature, 37°C, 50°C).

-

Include a control sample stored at -20°C.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

-

Immediately analyze the sample by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time for each temperature.

-

Calculate the degradation rate constant and the half-life of the compound at each temperature.

-

Visualizations

Caption: Potential degradation pathways of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide.

Caption: Troubleshooting flowchart for stability issues.

Data Summary

| Parameter | Recommendation | Rationale |

| Storage Temperature | ≤ -20°C (solid and solution) | Minimizes thermal energy available for degradation reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation.[5] |

| Light Exposure | Protect from light (Amber vials) | Prevents photodegradation.[6] |

| Moisture | Store in a desiccator | Prevents hydrolysis.[3] |

| pH (in solution) | Neutral to slightly acidic | May improve stability, but requires empirical validation.[4] |

| Solvents | Anhydrous, high-purity | Avoids contaminants that can catalyze degradation. |

References

-

Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Medicinal Chemistry Letters. [Link]

-

Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers. [Link]

-

pH effect on stability and kinetics degradation of nitazoxanide in solution. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

Finding Peaceable Photostability. Caron Products & Services. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

Sources

- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a journey into the unknown. N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide, a compound with potential in various therapeutic areas, represents one such frontier. As with any new molecule, a thorough understanding of its safe handling, use, and disposal is not just a regulatory requirement but a cornerstone of scientific integrity and laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.

The Precautionary Principle: Acknowledging the Data Gap

It is critical to begin by stating that comprehensive toxicological and hazard data for N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is not yet publicly available. In such instances, the scientific community must adhere to the precautionary principle . This principle dictates that in the absence of complete data, a substance should be treated as potentially hazardous. Our recommendations are therefore based on the known profiles of structurally similar compounds containing methoxyphenyl and hydroxyamidine moieties, as well as established best practices for handling novel research chemicals.

Core Safety Directives: Personal Protective Equipment (PPE)

The primary defense against potential exposure to any research chemical is a robust and correctly implemented Personal Protective Equipment (PPE) strategy. The following table outlines the minimum required PPE for handling N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide.

| PPE Component | Specification | Rationale for Use |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against skin contact. Double-gloving provides an extra layer of security against potential tears or permeation.[1][2] |

| Eye Protection | Safety goggles with side shields or a face shield | Prevents splashes or aerosolized particles from entering the eyes, which are highly susceptible to chemical injury.[3][4] |

| Body Protection | Laboratory coat (fully buttoned) with long sleeves | Shields the skin and personal clothing from accidental spills and contamination.[1] |

| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of powders or vapors. If weighing or transferring outside a hood, an N95 respirator may be necessary.[4][5] |

Diagram of PPE Ensemble for Handling N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide

Caption: Workflow for donning appropriate PPE before handling the compound.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide is crucial to minimize risk.

1. Receiving and Storage:

-

Upon receipt, inspect the container for any damage or leaks.

-

The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

-

Ensure the container is clearly labeled with the chemical name and any known hazard warnings.

2. Weighing and Preparation of Solutions:

-

All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent the inhalation of fine powders.

-

Use anti-static weigh boats or paper to minimize dispersal of the solid.

-

When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

-

Handle the compound in the smallest quantities necessary for the experiment.

-

Be mindful of potential ignition sources if working with flammable solvents.

-

Keep all containers with the compound sealed when not in use.

Diagram of the Chemical Handling Workflow

Caption: Step-by-step process for the safe handling of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is vital.

| Incident | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |

| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6] |

| Small Spill | For a small spill of solid material, carefully scoop it into a labeled waste container. Clean the area with a suitable solvent and then soap and water.[10] |

| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |

Disposal Plan: Responsible Stewardship

Proper disposal of N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

1. Waste Segregation:

-

All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

-

Liquid waste, such as unused solutions, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Disposal Protocol:

-

Due to the lack of specific environmental fate data, N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide should be treated as hazardous waste.[10]

-

Disposal should be handled by a licensed chemical waste disposal company.[10]

-

Incineration is a common and effective method for the disposal of organic chemical waste.[10]

-

Never dispose of this compound down the drain or in regular trash.

Diagram of Waste Disposal Logic

Caption: Decision-making process for the proper segregation and disposal of waste.

By adhering to these guidelines, researchers can confidently and safely work with N'-Hydroxy-2-(3-methoxyphenyl)acetimidamide, fostering a culture of safety and scientific excellence. This proactive approach to safety not only protects the individual researcher but also ensures the integrity of the research and the environment.

References

- N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide Safety Data Sheets.

- SAFETY DATA SHEET Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- - Synerzine.

- SAFETY DATA SHEET - Fisher Scientific.

- Napthol asol | C18H15NO3 | CID 67274 - PubChem - NIH.

- SAFETY DATA SHEET - Fisher Scientific.

- 3-HYDROXY-2-NAPHTHOIC ACID - Loba Chemie.

- SAFETY DATA SHEET - Fisher Scientific.

- Search for chemicals - ECHA - European Union.

- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.

- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA.

- Proper Disposal Procedures for N-(2-Methoxyphenyl)-3-oxobutanamide - Benchchem.

- SAFETY DATA SHEET - Fisher Scientific.

- Substance Information - ECHA - European Union.

- Laboratory Safety Guidance - OSHA.

- Personal protective equipment for preparing toxic drugs - GERPAC.

- Method for synthesizing amidine compound and N-benzyl acetamidine hydrochloride - Google Patents.

- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration.

- Chemical Safety Guidelines.

- N-(3-Chloro-4-methoxyphenyl)-N′-hydroxy-2-oxo-2-phenylacetamidine - ResearchGate.

- Acetamide - Substance Information - ECHA - European Union.

- Laboratory Safety and Chemical Hygiene Plan.

- Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Types of PPE to Wear When Compounding Hazardous Drugs - Provista.

- The OSHA Chemical Storage Requirements - Capital Resin Corporation.

- Substance Information - ECHA - European Union.

- Substance Information - ECHA - European Union.

-

AcetaMide, N-hydroxy-2-[aMino]- - Safety Data Sheet - ChemicalBook. Available from:

Sources

- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 2. pppmag.com [pppmag.com]

- 3. synerzine.com [synerzine.com]

- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 5. gerpac.eu [gerpac.eu]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.